molecular formula C12H20N2O2 B2856595 1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2320225-88-3

1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2856595
CAS No.: 2320225-88-3
M. Wt: 224.304
InChI Key: HFKHTWHLFBJZQD-UHFFFAOYSA-N
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Description

1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a unique structure combining an oxolane ring, an azetidine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the preparation of the individual ring structures. The oxolane ring can be synthesized through the ring-opening polymerization of epoxides, while the azetidine ring is often prepared via the cyclization of appropriate precursors. The pyrrolidine ring is commonly synthesized through the reduction of pyrrole derivatives .

Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Comparison with Similar Compounds

1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three ring structures, providing a versatile scaffold for the development of new materials and biologically active compounds.

Properties

IUPAC Name

oxolan-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-12(10-3-6-16-9-10)14-7-11(8-14)13-4-1-2-5-13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKHTWHLFBJZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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